Cas no 1352660-42-4 (N-(azetidin-3-yl)aminosulfonamide)

N-(azetidin-3-yl)aminosulfonamide 化学的及び物理的性質
名前と識別子
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- Sulfamide, N-3-azetidinyl-
- N-(azetidin-3-yl)aminosulfonamide
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- MDL: MFCD31486696
- インチ: 1S/C3H9N3O2S/c4-9(7,8)6-3-1-5-2-3/h3,5-6H,1-2H2,(H2,4,7,8)
- InChIKey: BUJYFUWZBDLKFY-UHFFFAOYSA-N
- SMILES: S(NC1CNC1)(N)(=O)=O
N-(azetidin-3-yl)aminosulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287843-0.5g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 0.5g |
$905.0 | 2023-03-01 | ||
Enamine | EN300-287843-0.25g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 0.25g |
$867.0 | 2023-03-01 | ||
Enamine | EN300-287843-10g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 10g |
$2980.0 | 2023-09-06 | ||
Enamine | EN300-287843-10.0g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 10.0g |
$4052.0 | 2023-03-01 | ||
Enamine | EN300-287843-0.1g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 0.1g |
$829.0 | 2023-03-01 | ||
Enamine | EN300-287843-1.0g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 1.0g |
$943.0 | 2023-03-01 | ||
Enamine | EN300-287843-5.0g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 5.0g |
$2732.0 | 2023-03-01 | ||
Enamine | EN300-287843-2.5g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 2.5g |
$1871.0 | 2023-09-06 | ||
Enamine | EN300-287843-0.05g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 0.05g |
$792.0 | 2023-03-01 | ||
Enamine | EN300-287843-5g |
N-(azetidin-3-yl)aminosulfonamide |
1352660-42-4 | 5g |
$2369.0 | 2023-09-06 |
N-(azetidin-3-yl)aminosulfonamide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
N-(azetidin-3-yl)aminosulfonamideに関する追加情報
Professional Introduction to N-(azetidin-3-yl)aminosulfonamide (CAS No. 1352660-42-4)
N-(azetidin-3-yl)aminosulfonamide (CAS No. 1352660-42-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further research and development in drug discovery. The aminosulfonamide moiety, combined with the azetidin-3-yl ring, contributes to its distinct chemical and biological characteristics, which are being thoroughly investigated for potential therapeutic applications.
The molecular structure of N-(azetidin-3-yl)aminosulfonamide is meticulously designed to optimize interactions with biological targets. The presence of the azetidine ring enhances the compound's ability to penetrate biological membranes, while the aminosulfonamide group provides a site for selective binding to specific enzymes and receptors. This dual functionality has positioned the compound as a versatile tool in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new scaffolds that can modulate biological pathways associated with various diseases. N-(azetidin-3-yl)aminosulfonamide has emerged as a promising candidate due to its unique structural features. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory responses and cancer progression. The compound's ability to interact with these targets makes it an attractive option for further exploration in preclinical and clinical settings.
The synthesis of N-(azetidin-3-yl)aminosulfonamide involves a series of carefully orchestrated chemical reactions that ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, making it feasible for large-scale manufacturing. The compound's stability under various conditions has also been a focus of research, ensuring its suitability for both laboratory and industrial applications.
Efforts are currently underway to evaluate the pharmacokinetic and pharmacodynamic properties of N-(azetidin-3-yl)aminosulfonamide. Preliminary studies have shown encouraging results regarding its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding how the compound behaves within the body and for predicting its potential therapeutic efficacy.
The safety profile of N-(azetidin-3-yl)aminosulfonamide is another critical aspect that has been extensively studied. Researchers have conducted comprehensive toxicological assessments to determine its potential side effects and toxicity levels. Early findings suggest that the compound is well-tolerated at moderate doses, although further studies are needed to confirm these observations.
In conclusion, N-(azetidin-3-yl)aminosulfonamide (CAS No. 1352660-42-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As scientific understanding continues to evolve, this compound holds great potential for contributing to the development of novel therapeutic agents that can address unmet medical needs.
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